2,6-Bis(dodecanoylamino)hexanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step chemical processes, including the formation of specific bonds and functional groups. Studies on related compounds, such as those involving the synthesis of natural compounds with bis-methylene-interrupted Z-double bonds, offer insights into general approaches for synthesizing structurally complex acids and derivatives (D’yakonov, Dzhemileva, & Dzhemilev, 2020). These methodologies highlight the importance of stereoselective formation and the potential biological activities these compounds can exhibit.
Molecular Structure Analysis
The molecular structure of organic compounds like 2,6-Bis(dodecanoylamino)hexanoic acid is crucial in determining their chemical behavior and reactivity. Techniques such as NMR, X-ray crystallography, and computational modeling are commonly employed to analyze and predict the structure of such molecules. Hexaazatriphenylene derivatives, for example, demonstrate how the arrangement of atoms within a molecule influences its properties and potential applications in materials science (Segura, Juárez, Ramos, & Seoane, 2015).
Chemical Reactions and Properties
The chemical reactions involving 2,6-Bis(dodecanoylamino)hexanoic acid and its derivatives can be complex, involving various pathways and intermediates. Studies on similar compounds, such as the chemistry of closo-dodecaborate anions, provide a foundation for understanding the reactivity and potential chemical transformations of complex organic acids (Sivaev, Bregadze, & Sjöberg, 2002).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, boiling points, solubility, and crystal structure, are influenced by their molecular structure. Investigations into the properties of related compounds, such as the environmental fate and effects of bisphenol A, offer insights into how structural characteristics affect physical behaviors (Staples, Dome, Klečka, O'Block, & Harris, 1998).
properties
IUPAC Name |
(2S)-2,6-bis(dodecanoylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N2O4/c1-3-5-7-9-11-13-15-17-19-24-28(33)31-26-22-21-23-27(30(35)36)32-29(34)25-20-18-16-14-12-10-8-6-4-2/h27H,3-26H2,1-2H3,(H,31,33)(H,32,34)(H,35,36)/t27-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGOIDUGPJSGNW-MHZLTWQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)CCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(dodecanoylamino)hexanoic acid | |
CAS RN |
14379-54-5 |
Source
|
Record name | N2,N6-Bis(1-oxododecyl)-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14379-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2,N6-bis(1-oxododecyl)-L-lysine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.851 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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